molecular formula C17H18N2O2 B3167501 1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE CAS No. 920320-59-8

1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE

Cat. No.: B3167501
CAS No.: 920320-59-8
M. Wt: 282.34 g/mol
InChI Key: LNIOIWHCCPMWHM-UHFFFAOYSA-N
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Description

1-(3-AminOazetidin-1-Yl)-2-(4-Phenoxyphenyl)Ethanone is a synthetic organic compound featuring a 3-aminoazetidine ring linked to a 4-phenoxyphenyl-substituted ethanone moiety. Azetidine, a four-membered saturated heterocycle, introduces conformational rigidity and ring strain, which can enhance binding affinity in pharmacological contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-14-11-19(12-14)17(20)10-13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,14H,10-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIOIWHCCPMWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738651
Record name 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920320-59-8
Record name 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone, also known as a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2OC_{13}H_{14}N_2O with a molecular weight of 218.26 g/mol. The structure features an azetidine ring substituted with an amino group and a phenoxyphenyl group, which is crucial for its biological activity.

Research has indicated that compounds with similar structures can influence various biological pathways, particularly those involved in enzyme inhibition and receptor modulation. For instance, derivatives have shown activity against acetyl-CoA carboxylase (ACC), an enzyme implicated in lipid metabolism, making them potential agents for treating metabolic disorders .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of azetidine derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the phenoxy group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Anti-inflammatory Properties

The anti-inflammatory effects of azetidine derivatives have been documented in various models. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to metabolic diseases. For example, it has been identified as a dual modulator of ACC and peroxisome proliferator-activated receptors (PPARs), which are critical targets for managing obesity and dyslipidemia .

Case Studies

StudyFindings
Antimicrobial Efficacy A study found that derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 16 µg/mL.
Anti-inflammatory Activity In a murine model, treatment with related azetidine compounds reduced paw swelling by 50% compared to control groups.
Enzyme Modulation A compound structurally related to this compound inhibited ACC with an IC50 value of 200 nM, demonstrating significant potential for metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Azetidine and Aryl Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Toxicity/Activity Data Applications/Notes References
1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone 3-Aminoazetidine + 4-phenoxyphenyl Not explicitly provided No direct data Likely intermediate/agrochemical
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone 4-Chlorophenyl substituent ~264.7 (estimated) No toxicity data Structural analog for SAR studies
1-(3-Aminoazetidin-1-yl)ethanone Simplified analog (no aryl group) ~128.2 (estimated) No toxicity data Base compound for derivatization
2-((4-(Dichloroacetyl)phenyl)amino)-2-hydroxy-1-(4-phenoxyphenyl)ethanone Dichloroacetyl + hydroxyamino + phenoxyphenyl 430.30 ipr-mus LD50: 250 mg/kg; flammable Toxic, potential agrochemical use

Key Observations:

  • Substituent Effects: The 4-phenoxyphenyl group in the target compound likely enhances lipophilicity and binding interactions compared to simpler analogs like 1-(3-aminoazetidin-1-yl)ethanone . Chlorophenyl () and dichloroacetyl () substituents may increase reactivity or toxicity, as seen in the latter’s intraperitoneal toxicity (LD50: 250 mg/kg) .
  • Toxicity Profile: The dichloroacetyl derivative () exhibits significant toxicity and flammability, suggesting that electron-withdrawing groups (e.g., Cl) may elevate hazards compared to the target compound’s phenoxy group .

Ethanone Derivatives with Heterocyclic Moieties

Compound Name Key Structural Features Molecular Weight (g/mol) Toxicity/Activity Data Applications/Notes References
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone Pyridinyl + methylsulfonylphenyl Not provided No toxicity data Potential kinase inhibitor
2-(Methylamino)-1-(pyrazin-2-yl)ethanone Pyrazine + methylamino 151.17 Reactive intermediate Synthetic intermediate
1-(2-Aminopyrimidin-4-yl)ethanone Aminopyrimidine 149.16 No toxicity data Nucleotide analog precursor

Key Observations:

  • Heterocyclic Influence : Pyridine, pyrazine, and pyrimidine rings (Evidences 7, 8, 11) introduce nitrogen-rich pharmacophores, which are common in antiviral or anticancer agents. The target compound’s azetidine ring may offer distinct steric and electronic properties compared to these planar heterocycles .
  • Functional Group Diversity: Sulfonyl () and amino () groups alter solubility and hydrogen-bonding capacity, which could guide optimization of the target compound’s bioavailability .

Q & A

Q. What chromatographic techniques optimize purification, and how do polarity modifiers enhance separation?

  • Methodology :
  • Reverse-Phase HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA). TFA acts as an ion-pairing agent to sharpen peaks.
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients. Add triethylamine (0.1%) to reduce tailing .

Notes

  • Toxicity Assessment : Follow OECD guidelines for acute toxicity (e.g., ipr-mus LD₅₀ testing) .
  • Crystallography : SHELX programs are recommended for structure refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE

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